Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate
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Overview
Description
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . It is a member of the quinazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate typically involves the reaction of 4-chloro-6-methyl-2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride are used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include substituted quinazolines with various functional groups.
Oxidation and Reduction Reactions: Products include quinazoline N-oxides and dihydroquinazolines.
Hydrolysis: The major product is 4-chloro-6-methyl-2-quinazolinecarboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways related to cancer and inflammation .
Comparison with Similar Compounds
Ethyl 4-chloro-6-methyl-2-quinazolinecarboxylate can be compared with other similar compounds, such as:
4-Chloroquinazoline: Lacks the ester and methyl groups, resulting in different chemical and biological properties.
6-Methylquinazoline: Lacks the chlorine and ester groups, leading to variations in reactivity and applications.
Ethyl 6-methyl-2-quinazolinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-chloro-6-methylquinazoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)11-14-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXQPUEYVPGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630196 |
Source
|
Record name | Ethyl 4-chloro-6-methylquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620957-95-1 |
Source
|
Record name | Ethyl 4-chloro-6-methylquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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